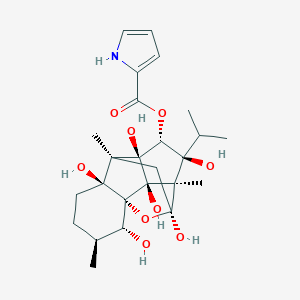
千里光 N-氧化物
描述
Seneciphylline N-oxide is a dehydrogenation product of Senecionine N-oxide . It is a natural compound isolated from root cultures of Senecio erucifolius (Asteraceae) . It is also found in the extracts of Adenostyles alliariae, a plant native to the western Alps . It is highly toxic to mammals and is a suspected mutagen .
Synthesis Analysis
Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide . It is also a model system and a quinone that has been shown to be regulated in transcriptional regulation and protein synthesis .Molecular Structure Analysis
Seneciphylline N-oxide has a molecular formula of C18H23NO6 . Its average mass is 349.378 Da and its monoisotopic mass is 349.152527 Da .Chemical Reactions Analysis
Seneciphylline N-oxide is a pyrrolizidine alkaloid that undergoes biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety . This metabolism can be considered a detoxification step, as saturated necine base structures are known as the platyphylline type, which is regarded as less or nontoxic .Physical And Chemical Properties Analysis
Seneciphylline N-oxide has a molar mass of 349.38 g/mol . It has 7 H bond acceptors and 1 H bond donor . It has a polar surface area of 90 Ų . Its ACD/LogP is -0.98 .科学研究应用
Seneciphylline N-oxide: A Comprehensive Analysis of Scientific Research Applications
Pharmacology: Seneciphylline N-oxide is a pyrrolizidine alkaloid (PA) that has been studied for its pharmacological properties. Research has indicated that PAs, including Seneciphylline N-oxide, can have various effects on biological systems, such as antimicrobial activity against certain fungi. However, high concentrations are typically required for these effects to be observed .
Toxicology: The toxicological profile of Seneciphylline N-oxide is significant due to its potential toxicity if ingested. It has been found to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . Studies have also investigated the cytotoxicity and genotoxicity of pyrrolizidine alkaloids, including Seneciphylline N-oxide, highlighting the importance of understanding their safety profile .
Environmental Impact: Seneciphylline N-oxide’s environmental impact is an area of interest due to its presence in certain plants and its potential effects on ecosystems. The uptake, accumulation, translocation, and transformation of Seneciphylline N-oxide by plants such as Camellia sinensis L. (tea plant) have been studied to understand how these compounds move through and affect the environment .
Food Safety: In the context of food safety, Seneciphylline N-oxide is evaluated due to its presence in certain foods that may contain pyrrolizidine alkaloids. Understanding the levels and effects of Seneciphylline N-oxide in food products is crucial for ensuring consumer safety .
Metabolomics: Metabolomics studies have identified Seneciphylline N-oxide as a marker in various biological samples, aiding in the understanding of metabolic processes and the effects of PAs on organisms .
Medical Research: Medical research involving Seneciphylline N-oxide focuses on its potential implications for health conditions such as hepatic sinusoidal obstruction syndrome (HSOS), where it has been found as a predominant constituent in herb samples ingested by patients .
作用机制
Target of Action
Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide It’s known that pyrrolizidine alkaloids and their n-oxides (panos) are emerging environmental pollutants and chemical hazards in food .
Mode of Action
It’s known that pyrrolizidine alkaloids and their n-oxides enter crops from soil and reach edible parts . The roots of plants like Camellia sinensis L. efficiently absorb these compounds, utilizing both passive and active transmembrane pathways .
Biochemical Pathways
Seneciphylline N-oxide is involved in the pyrrolizidine alkaloid biosynthesis pathway. Root cultures of Senecio erucifolius (Asteraceae) efficiently took up and incorporated putrescine and arginine into the pyrrolizidine alkaloid senecionine N-oxide . The only notable metabolic activity is the dehydrogenation of senecionine N-oxide to seneciphylline N-oxide, a process which slowly continues during a complete growth cycle of about two weeks .
Pharmacokinetics
It’s known that seneciphylline was quickly absorbed into plasma and reached the maximum concentration of 082-175 μg/mL after oral administration . Both seneciphylline and seneciphylline N-oxide were eliminated from plasma quickly .
Result of Action
It’s known that pyrrolizidine alkaloids and their n-oxides can cause damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of Seneciphylline N-oxide. These compounds enter crops from soil and reach edible parts . In soil experiments, tea plants exhibited weaker capabilities for the uptake and transport of these compounds compared to hydroponic conditions, likely due to the swift degradation of these compounds in the soil .
安全和危害
属性
IUPAC Name |
(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUFMBRBUPZPA-HPHFTHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016605 | |
| Record name | Seneciphylline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seneciphylline N-oxide | |
CAS RN |
38710-26-8 | |
| Record name | Seneciphylline N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038710268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seneciphylline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38710-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Seneciphylline N-oxide impact insect feeding behavior?
A1: Research suggests that Seneciphylline N-oxide plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to Seneciphylline N-oxide in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.
Q2: Does the continuous ingestion of Seneciphylline N-oxide have any effect on the insect’s sensory system?
A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in Seneciphylline N-oxide leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on Seneciphylline N-oxide-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].
Q3: Are there insects that specialize in feeding on plants containing Seneciphylline N-oxide?
A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including Seneciphylline N-oxide []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].
Q4: How do invasive and native populations of Senecio vulgaris differ in their Seneciphylline N-oxide content?
A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found Seneciphylline N-oxide to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including Seneciphylline N-oxide, compared to their native counterparts [].
Q5: What analytical techniques are used to identify and quantify Seneciphylline N-oxide in plant and animal samples?
A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying Seneciphylline N-oxide in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].
Q6: Beyond insects, are there other organisms that interact with Seneciphylline N-oxide in their environment?
A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes Seneciphylline N-oxide as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.
Q7: Has Seneciphylline N-oxide been detected in any products intended for animal consumption?
A7: Concerningly, a study analyzing horse feed discovered the presence of Seneciphylline N-oxide as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
